(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
Description
Properties
IUPAC Name |
[5-(3-chloro-4-methylphenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-16-7-8-17(15-19(16)23)20-9-10-21(26-20)22(27)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUKUYQYDBOORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
The synthesis of (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione relies on modular coupling between two primary subunits:
- 5-(3-Chloro-4-methylphenyl)furan-2-carbaldehyde
- 4-Phenylpiperazine-1-thione
Subunit Synthesis
Preparation of 5-(3-Chloro-4-methylphenyl)furan-2-carbaldehyde
This intermediate is synthesized via Ullmann coupling between 3-chloro-4-methylphenylboronic acid and 5-bromofuran-2-carbaldehyde under palladium catalysis. Typical conditions involve:
- Catalyst : Pd(PPh₃)₄ (2 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : DMF/H₂O (4:1)
- Temperature : 80°C, 12 hours
Yield: 68–72%.
Synthesis of 4-Phenylpiperazine-1-thione
Produced by treating 1-phenylpiperazine with Lawesson’s reagent in anhydrous toluene:
- Molar Ratio : 1:1.2 (piperazine:Lawesson’s reagent)
- Reflux : 6 hours under nitrogen
- Workup : Precipitation with ice-water, filtration
Yield: 85–90%.
Condensation Reaction Optimization
The final coupling employs a nucleophilic thione-aldehyde condensation , adapted from methods used for analogous piperazine-furan systems:
Standard Protocol
- Reactants : Equimolar 5-(3-Chloro-4-methylphenyl)furan-2-carbaldehyde and 4-phenylpiperazine-1-thione
- Base : Triethylamine (1.5 equiv)
- Solvent : Dry THF
- Temperature : 60°C, 8 hours
- Isolation : Column chromatography (SiO₂, hexane/EtOAc 7:3)
Yield: 55–60%.
Catalytic Enhancements
Introducing molecular sieves (4Å) improves water scavenging, increasing yield to 70%. Microwave-assisted synthesis (100°C, 30 min) achieves comparable yields with reduced reaction time.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols to microfluidic reactors enhances reproducibility:
- Residence Time : 15 minutes
- Throughput : 2.5 kg/day (pilot scale)
- Purity : >99% (HPLC).
Analytical Characterization
Comparative Analysis with Structural Analogues
Thione vs. Carbonyl Derivatives
Replacing the thione (C=S) with carbonyl (C=O) in analogues reduces lipophilicity (clogP decreases from 4.2 to 3.8), impacting membrane permeability.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
Antifungal Activity
Thiazolyl hydrazone derivatives bearing substituted furan rings, such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole, demonstrate moderate anticandidal activity (MIC = 250 µg/mL against Candida utilis), though significantly weaker than fluconazole (MIC = 2 µg/mL) .
Anticancer Activity
Compounds with furan-linked triazole sulfonamides, such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide, exhibit anti-exudative activity in rat models, highlighting the role of furan in modulating inflammatory pathways . The methanethione group in the target compound may similarly influence cellular targets, though its piperazine moiety could enhance interaction with neurotransmitter receptors (e.g., dopamine or serotonin receptors), a common feature of piperazine-containing drugs .
Biological Activity
The compound (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a synthetic organic molecule with potential pharmacological applications. Its structural complexity, characterized by a furan ring and a piperazine moiety, suggests diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 396.9 g/mol
- CAS Number : 941897-12-7
The biological activity of this compound is thought to involve modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. The piperazine ring is known for its ability to influence central nervous system (CNS) activity, which may contribute to the compound's pharmacological effects.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic properties. The piperazine moiety is commonly associated with these effects due to its interaction with serotonin receptors. Studies have shown that derivatives of phenylpiperazine can enhance serotonin levels in the brain, potentially leading to mood improvement and anxiety reduction.
Neuroprotective Properties
Neuroprotective effects have also been observed in related compounds. For instance, compounds that enhance the release of neurotransmitters like acetylcholine and serotonin have demonstrated neuroprotective capabilities in models of neurodegeneration. This suggests that this compound may similarly protect neuronal cells from damage.
Study 1: Serotonin Receptor Modulation
A study examining the pharmacological profile of similar furan derivatives found that they acted as positive allosteric modulators at serotonin receptors, enhancing receptor activity without direct agonism. This mechanism is critical for developing antidepressants with fewer side effects compared to traditional SSRIs .
Study 2: Neurotransmitter Release
In vivo studies using microdialysis techniques revealed that related compounds could significantly increase levels of neurotransmitters like acetylcholine and serotonin in the hippocampus, a region critical for mood regulation and cognitive function. Such findings support the potential for this compound to exert similar effects .
Comparative Analysis of Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
